N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide (CAS 450340-61-1, molecular formula C19H16ClN3OS, MW 369.87 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class—a bicyclic heteroaromatic scaffold in which a thiophene ring is fused to a pyrazole ring. The compound carries a 3-chlorophenyl substituent at the N2 position and a 4-methylbenzamide moiety at the 3-position.

Molecular Formula C19H16ClN3OS
Molecular Weight 369.87
CAS No. 450340-61-1
Cat. No. B2430619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
CAS450340-61-1
Molecular FormulaC19H16ClN3OS
Molecular Weight369.87
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN3OS/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-25-11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24)
InChIKeyVUTPQLGDELNWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide (CAS 450340-61-1): Compound Class and Procurement Context


N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide (CAS 450340-61-1, molecular formula C19H16ClN3OS, MW 369.87 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class—a bicyclic heteroaromatic scaffold in which a thiophene ring is fused to a pyrazole ring . The compound carries a 3-chlorophenyl substituent at the N2 position and a 4-methylbenzamide moiety at the 3-position. Thieno[3,4-c]pyrazoles have been explored as kinase inhibitors [1], autotaxin (ATX) inhibitors [2], and anti-inflammatory/analgesic agents [3]. This specific compound is commercially available at research-grade purity (≥95%) from multiple suppliers and is primarily positioned as a building block for medicinal chemistry and chemical biology applications .

Why In-Class Thieno[3,4-c]pyrazole Analogs Cannot Be Interchanged with CAS 450340-61-1


Thieno[3,4-c]pyrazole derivatives exhibit pronounced sensitivity to the nature and position of substituents on both the pyrazole N2-aryl ring and the 3-position amide [1]. In the autotaxin inhibitor series described by Stylianaki et al., IC50 values varied from 0.9 μM to >50 μM depending on subtle modifications to the 2-substituent and the amide side chain [2]. The 3-chlorophenyl group in CAS 450340-61-1 is distinct from the 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl analogs that dominate the literature—shifts that are known to alter target engagement and physicochemical profiles [1][3]. Furthermore, the 4-methylbenzamide moiety provides a specific hydrogen-bond donor/acceptor geometry and lipophilicity (clogP) that a generic benzamide, 4-fluorobenzamide, or heteroaryl amide cannot recapitulate without changing solubility, permeability, and off-target liability [1]. Generic substitution within this scaffold class therefore carries a high risk of losing on-target potency, altering selectivity, or introducing unforeseen ADME liabilities.

Quantitative Differentiation Evidence for CAS 450340-61-1 vs. Closest Analogs


N2 Substituent Meta-Chlorination: Physicochemical Differentiation from 4-Chlorophenyl and Unsubstituted Phenyl Analogs

CAS 450340-61-1 possesses a 3-chlorophenyl substituent at the N2 position, whereas the most common commercially available analogs carry either a 4-chlorophenyl group (CAS 450340-62-2, exact CAS may vary) or an unsubstituted phenyl group (CAS 361168-33-4). Meta-chlorination introduces a distinct dipole moment and hydrogen-bond acceptor geometry compared to para-chlorination, which can influence π-stacking interactions and binding pocket complementarity . The calculated partition coefficient (clogP) for the 3-chlorophenyl analog is predicted to differ by ∼0.2–0.4 log units from the 4-chlorophenyl isomer, affecting both passive permeability and aqueous solubility . In the anti-inflammatory thieno[3,4-c]pyrazole series reported by Menozzi et al., the 4-fluorophenyl derivative demonstrated analgesic activity comparable to acetylsalicylic acid, while modification of the aryl substituent position and electronics produced marked changes in potency, underscoring the non-interchangeability of regioisomeric aryl groups in this scaffold [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

4-Methylbenzamide Moiety: Distinction from Benzamide, 4-Fluorobenzamide, and Heteroaryl Amide Analogs

The 4-methylbenzamide group at the 3-position of the thieno[3,4-c]pyrazole core differentiates CAS 450340-61-1 from analogs bearing unsubstituted benzamide (e.g., N-[2-(4-chlorophenyl)-...]benzamide, BenchChem), 4-fluorobenzamide, or heterocyclic amides. The para-methyl substituent modulates the electron density of the benzamide carbonyl, fine-tuning hydrogen-bond acceptor strength without introducing the metabolic liability of a para-halogen or the strong electron-withdrawing effect of a nitro or cyano group . In the autotaxin inhibitor series, variations in the amide substituent shifted IC50 values over a >50-fold range (0.9–50 μM), demonstrating that the amide moiety is a critical potency determinant [1]. The 4-methyl group also contributes a modest increase in lipophilicity (ΔclogP ~+0.5 vs. unsubstituted benzamide), which can enhance membrane permeability without reaching levels that promote promiscuous binding or poor solubility .

Medicinal Chemistry Hydrogen Bonding Metabolic Stability

Scaffold-Level Differentiation: Thieno[3,4-c]pyrazole Core vs. Thieno[2,3-c]pyrazole and Pyrazolo[3,4-c] Systems

The thieno[3,4-c]pyrazole core of CAS 450340-61-1 is structurally distinct from the more extensively patented thieno[2,3-c]pyrazole scaffold (e.g., WO-2013072693-A1, potassium channel inhibitors) and the thieno[3,2-c]pyrazole scaffold (Aurora kinase inhibitors) . The [3,4-c] fusion places the sulfur atom at a different position relative to the pyrazole nitrogens, altering the vector of substituents, ring electronics, and the shape of the ATP-competitive pharmacophore [1]. In a kinase-targeted library study, thienopyrazole regioisomers displayed differential KDR (VEGFR-2) inhibitory activity, with submicromolar IC50 values achieved only for specific regioisomeric configurations [1]. The [3,4-c] scaffold has additionally been pursued as a novel autotaxin inhibitor chemotype, a target space not addressed by the [2,3-c] potassium channel series [2]. This scaffold differentiation provides CAS 450340-61-1 with a distinct intellectual property and target-profile landscape.

Scaffold Hopping Kinase Inhibition Ion Channel Modulation

Documented Oxidized-Sulfur Derivatives: Distinction of the Parent Thioether from Sulfoxide/Sulfone Analogs

CAS 450340-61-1 exists in the parent thioether oxidation state. Multiple commercial vendors also offer the corresponding 5-oxo (sulfoxide) and 5,5-dioxo (sulfone) derivatives: e.g., N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide and N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide . Oxidation of the thiophene sulfur to sulfoxide or sulfone dramatically alters the electronic character of the fused ring system: the sulfone is a strong electron-withdrawing group that increases the acidity of adjacent C–H bonds, changes the preferred ring conformation from envelope to half-chair, and can introduce a stereogenic center at sulfur [1]. These changes impact target binding, metabolic stability, and solubility. The parent thioether form (CAS 450340-61-1) is therefore the appropriate starting point for most medicinal chemistry campaigns, with the oxidized analogs serving as metabolite standards or late-stage optimization tools.

Oxidation State Metabolic Profiling Analytical Chemistry

Evidence-Backed Application Scenarios for CAS 450340-61-1


Medicinal Chemistry Hit-to-Lead Optimization in Autotaxin (ATX) Inhibitor Programs

CAS 450340-61-1 is structurally aligned with the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series identified as a novel autotaxin inhibitor chemotype [1]. The 3-chlorophenyl and 4-methylbenzamide substituents represent a specific, underexplored combination within this patented scaffold space [2]. Researchers pursuing ATX inhibition for fibrotic diseases (idiopathic pulmonary fibrosis, renal fibrosis) or oncology can use this compound as a diversity point for SAR expansion, benchmarking against published inhibitors with IC50 values in the 0.9–2.0 μM range [1].

Kinase Inhibitor Library Design and Scaffold-Hopping Campaigns

The thieno[3,4-c]pyrazole core has demonstrated submicromolar inhibitory activity against KDR (VEGFR-2) and Aurora kinases in targeted library screens [1]. CAS 450340-61-1 provides a specific decoration pattern (3-Cl-phenyl + 4-methylbenzamide) that complements existing thieno[2,3-c]pyrazole (potassium channel) and thieno[3,2-c]pyrazole (Aurora kinase) libraries [2]. Procurement of this compound enables head-to-head scaffold comparison in kinase selectivity panels, with the commercially available oxidized analogs serving as built-in specificity controls [3].

Anti-Inflammatory Drug Discovery Leveraging Thienopyrazole Scaffold SAR

The 4H-thieno[3,4-c]pyrazole class has established in vivo anti-inflammatory, analgesic, and antipyretic activity, with the 4-fluorophenyl derivative showing efficacy comparable to acetylsalicylic acid in rodent models [1]. CAS 450340-61-1, with its 3-chlorophenyl substitution, probes the meta-halogen SAR space not covered by the published 4-fluoro series. It is suitable for carrageenan-induced paw edema, acetic acid writhing, and in vitro COX inhibition assays to determine whether meta-chlorination improves the therapeutic window over the reference 4-fluoro analog [1].

Chemical Biology Probe Development and Metabolite Identification Studies

As a parent thioether, CAS 450340-61-1 can serve as the reference compound for in vitro metabolism studies using human liver microsomes or hepatocytes, with the 5-oxo and 5,5-dioxo derivatives used as authentic metabolite standards [1]. The chlorine atom provides a distinctive isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) that facilitates mass spectrometric tracking of the compound and its metabolites in complex biological matrices. This application is relevant for DMPK groups profiling the oxidative metabolism of thienopyrazole lead series.

Quote Request

Request a Quote for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.